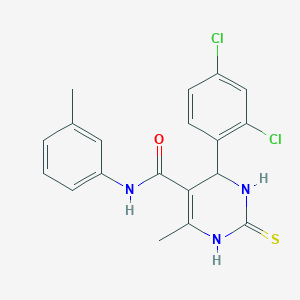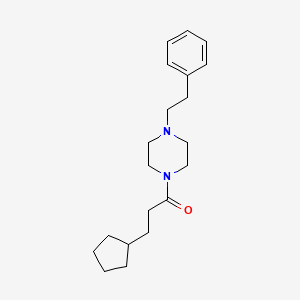![molecular formula C16H16Cl2N2OS B4940996 N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea, also known as CBTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have various biochemical and physiological effects on the body. In particular, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to affect the levels of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has also been shown to affect the levels of various enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and NMDA receptors.
实验室实验的优点和局限性
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has several advantages for lab experiments, including its relatively simple synthesis method, its broad range of potential applications, and its ability to affect various enzymes and receptors in the body. However, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea also has several limitations, including its potential toxicity and its relatively low solubility in water.
未来方向
There are several future directions for the study of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea, including further investigation into its mechanism of action, its potential applications in various fields, and its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea for various applications.
合成方法
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with thioethylamine, followed by the reaction of the resulting compound with 4-chlorophenyl isocyanate. The final product is obtained through purification and isolation techniques.
科学研究应用
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to exhibit anticancer, antitumor, and antifungal activities. In pharmacology, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In agriculture, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have potential as a herbicide and pesticide.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-13-5-7-14(8-6-13)20-16(21)19-9-10-22-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSGJIZJDBGZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-bromophenoxy)acetyl]-4-methylpiperidine](/img/structure/B4940915.png)
![1-(3-chlorophenyl)-5-{[(2-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4940932.png)


![3-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940957.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4940963.png)


![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4940981.png)

![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)
![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)